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molecular formula C13H18O2 B7935350 3-(Benzyloxy)cyclohexanol

3-(Benzyloxy)cyclohexanol

Cat. No. B7935350
M. Wt: 206.28 g/mol
InChI Key: RFCYVWGCOXVSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07094795B2

Procedure details

10 g of the crude acetate/alcohol mixture from Example 29 were taken up in approx. 90 ml of methanol and approx. 70 ml of water and washed three times with in each case approx. 50 ml of n-heptane. The combined heptane phases (contain predominantly the acetate) are extracted with 50 ml of 1:1 methanol/water. The combined aqueous phases are washed again with n-heptane. After concentrating the aqueous phase, 3.6 g of the desired (1S,3R)-3-benzyloxycyclohexan-1-ol were obtained, and the concentration of the combined heptane phases gave 5.5 g of the (1R,3S)-acetate.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH:11]([OH:15])[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CO>[CH2:1]([O:8][C@@H:9]1[CH2:14][CH2:13][CH2:12][C@H:11]([OH:15])[CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CC(CCC1)O
Step Two
Name
Quantity
90 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
approx. 70 ml of water and washed three times with in each case approx. 50 ml of n-heptane
EXTRACTION
Type
EXTRACTION
Details
are extracted with 50 ml of 1:1 methanol/water
WASH
Type
WASH
Details
The combined aqueous phases are washed again with n-heptane
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the aqueous phase

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)O[C@H]1C[C@H](CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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